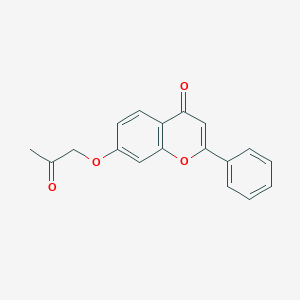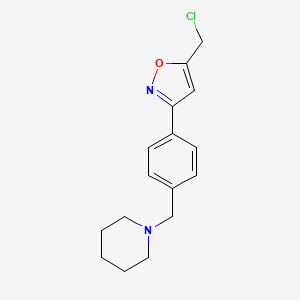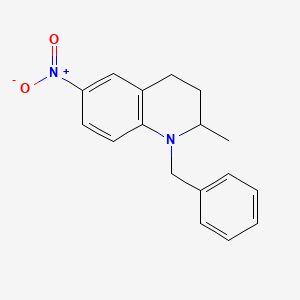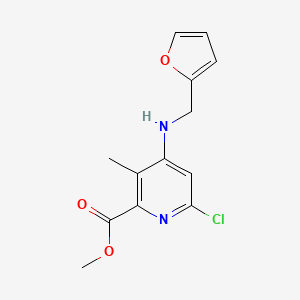
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate is a chemical compound that belongs to the class of picolinates This compound is characterized by the presence of a furan ring, a chloro substituent, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3-methylpicolinic acid and furan-2-carbaldehyde.
Formation of Intermediate: The furan-2-carbaldehyde is reacted with an amine to form the furan-2-ylmethylamine intermediate.
Coupling Reaction: The intermediate is then coupled with 6-chloro-3-methylpicolinic acid under appropriate conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and various substituted picolinates.
科学的研究の応用
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism by which Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate exerts its effects involves its interaction with specific molecular targets. The furan ring and chloro substituent may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with certain biochemical processes.
類似化合物との比較
Similar Compounds
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate: This compound has a similar structure but with a prop-1-en-1-yl group instead of a methyl group.
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-ethylpicolinate: This compound has an ethyl group instead of a methyl group.
Uniqueness
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and chloro substituent make it particularly interesting for research in various fields.
特性
分子式 |
C13H13ClN2O3 |
|---|---|
分子量 |
280.70 g/mol |
IUPAC名 |
methyl 6-chloro-4-(furan-2-ylmethylamino)-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-10(15-7-9-4-3-5-19-9)6-11(14)16-12(8)13(17)18-2/h3-6H,7H2,1-2H3,(H,15,16) |
InChIキー |
RXQNKWQFZDJCLE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


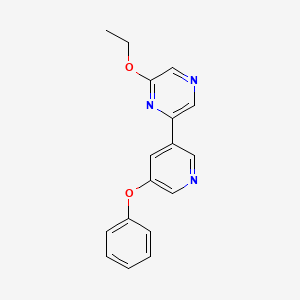
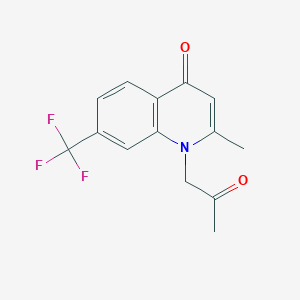
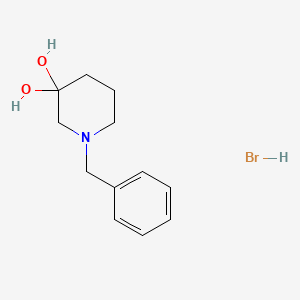

![N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11841574.png)
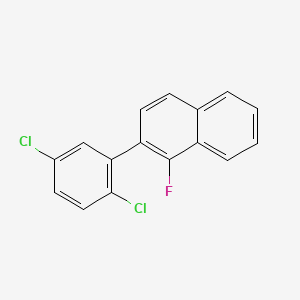
![4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841596.png)
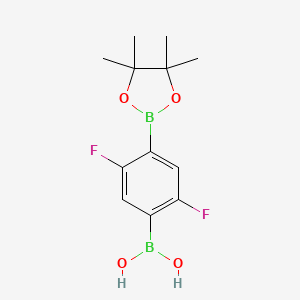

![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
